3-fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride is a specialized organic compound characterized by its unique chemical structure, which includes a benzene ring substituted with a fluorine atom, a methoxymethoxy group, and a sulfonyl chloride group. This compound is of interest in various scientific and industrial applications due to its reactive nature and potential utility in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride typically involves multiple steps, starting with the preparation of the benzene ring and subsequent functional group modifications. The final step involves the conversion of the benzene ring to the sulfonyl chloride group using chlorosulfonic acid or similar reagents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl chloride group can be further oxidized to produce sulfonic acids or sulfates.
Reduction: Reduction reactions can lead to the formation of corresponding sulfides or sulfoxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed:
Sulfonic Acids: Resulting from oxidation reactions.
Sulfides/Sulfoxides: Resulting from reduction reactions.
Substituted Benzene Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound can be used in the development of biochemical probes and sensors.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the sulfonyl chloride group acts as a good leaving group, allowing nucleophiles to replace it. The molecular targets and pathways involved vary depending on the application, but generally, the compound interacts with various functional groups and reactive sites in organic molecules.
Comparison with Similar Compounds
3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonic acid
3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonamide
3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl fluoride
Uniqueness: 3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride is unique due to its combination of fluorine and methoxymethoxy groups, which impart distinct chemical properties compared to similar compounds. Its reactivity and versatility make it a valuable tool in organic synthesis and industrial applications.
Properties
CAS No. |
2091546-17-5 |
---|---|
Molecular Formula |
C8H8ClFO4S |
Molecular Weight |
254.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.